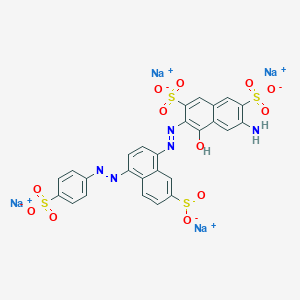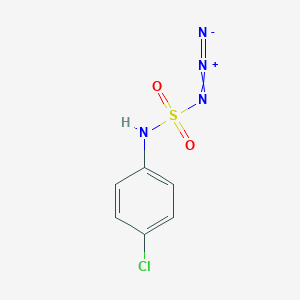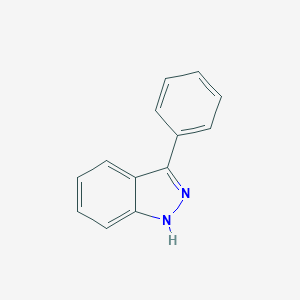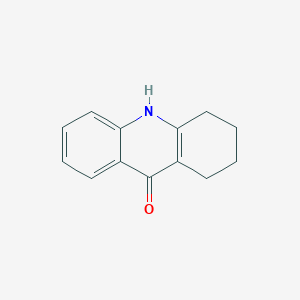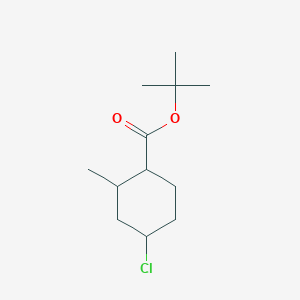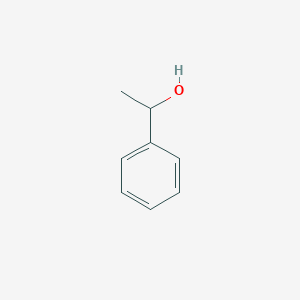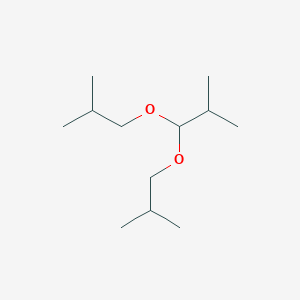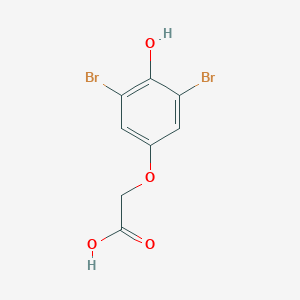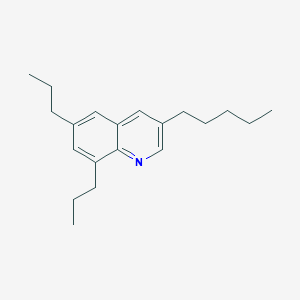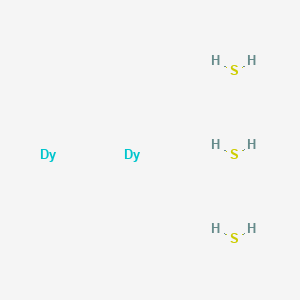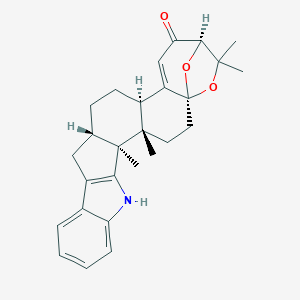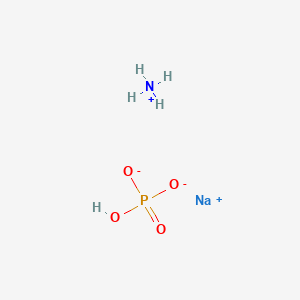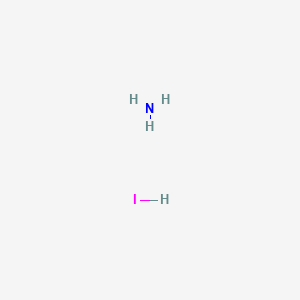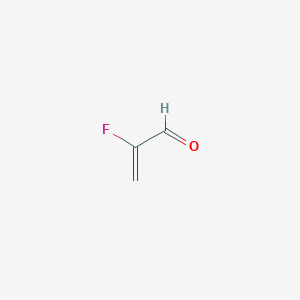
Alumanylidyneborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alumanylidyneborane, also known as aluminum diboride, is an inorganic compound composed of aluminum and boron. It has a molecular formula of AlB and is known for its high melting point and hardness. This compound is commonly used in high-temperature ceramics and materials that are resistant to wear .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alumanylidyneborane can be synthesized by reacting aluminum metal with boron at high temperatures. One common method involves using an electric arc furnace to combine amorphous boron and aluminum powder. Another method involves heating aluminum metal powder and amorphous boron in a tube furnace at 910°C for 12 hours .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting aluminum metal with boron trioxide (B2O3). This method involves heating the reactants to high temperatures to facilitate the formation of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Alumanylidyneborane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and boron oxide.
Reduction: Can be reduced by hydrogen to form aluminum and boron.
Substitution: Reacts with halogens to form aluminum halides and boron halides.
Common Reagents and Conditions:
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Involves hydrogen gas at high temperatures.
Substitution: Uses halogens such as chlorine or bromine at elevated temperatures.
Major Products:
Oxidation: Aluminum oxide (Al2O3) and boron oxide (B2O3).
Reduction: Aluminum (Al) and boron (B).
Substitution: Aluminum halides (e.g., AlCl3) and boron halides (e.g., BCl3).
Applications De Recherche Scientifique
Alumanylidyneborane has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other boron-containing compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Explored for its potential in cancer treatment as a boron neutron capture therapy agent.
Industry: Utilized in the production of high-temperature ceramics, wear-resistant materials, and nuclear shielding materials .
Mécanisme D'action
The mechanism of action of alumanylidyneborane involves its ability to form strong bonds with other elements, particularly through its boron component. This allows it to participate in various chemical reactions, such as oxidation and reduction. The molecular targets and pathways involved include the formation of stable boron-aluminum bonds, which contribute to its high thermal stability and resistance to wear .
Comparaison Avec Des Composés Similaires
Magnesium diboride (MgB2): Similar structure and properties, used in superconductors.
Titanium diboride (TiB2): Known for its high hardness and used in cutting tools.
Zirconium diboride (ZrB2): High melting point and used in aerospace applications
Uniqueness: Alumanylidyneborane is unique due to its combination of high thermal stability, hardness, and resistance to wear. Its ability to form strong boron-aluminum bonds makes it particularly valuable in high-temperature and high-stress applications .
Propriétés
IUPAC Name |
alumanylidyneborane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.B |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPURDPSZFLWGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlB |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
37.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12041-50-8 |
Source


|
| Record name | Aluminum boride (AlB2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
